6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine

Medicinal Chemistry CNS Drug Discovery Lipophilicity

6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine (CAS 1352398-31-2) is a heterocyclic building block belonging to the 5-azaindole class, featuring a pyrrolo[3,2-c]pyridine core with a bromine atom at the 6-position and a fluorine atom at the 3-position. With a molecular weight of 215.03 g/mol, a predicted LogP of 2.46, and a topological polar surface area (TPSA) of 28.68 Ų , this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries and fluorinated radioligands.

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
Cat. No. B13649635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine
Molecular FormulaC7H4BrFN2
Molecular Weight215.02 g/mol
Structural Identifiers
SMILESC1=C2C(=CN=C1Br)C(=CN2)F
InChIInChI=1S/C7H4BrFN2/c8-7-1-6-4(2-11-7)5(9)3-10-6/h1-3,10H
InChIKeyAKPGPIWHJZXRNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine: A Dual-Halogenated 5-Azaindole Building Block for Selective Drug Discovery Synthesis


6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine (CAS 1352398-31-2) is a heterocyclic building block belonging to the 5-azaindole class, featuring a pyrrolo[3,2-c]pyridine core with a bromine atom at the 6-position and a fluorine atom at the 3-position. With a molecular weight of 215.03 g/mol, a predicted LogP of 2.46, and a topological polar surface area (TPSA) of 28.68 Ų , this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor libraries and fluorinated radioligands [1]. The orthogonal reactivity of its C–Br and C–F bonds enables sequential functionalization strategies that are unattainable with mono-halogenated analogs.

Why Generic Substitution Fails for 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine: The Cost of Ignoring Halogen Orthogonality


Procurement decisions that treat all halogenated 5-azaindoles as interchangeable building blocks overlook critical differences in both physicochemical properties and synthetic reactivity. The 6-bromo-3-fluoro substitution pattern provides a unique combination of a highly reactive C–Br bond for palladium-catalyzed cross-coupling and a relatively inert C–F bond that can serve as a metabolic stabilizer or be activated under forceful nucleophilic aromatic substitution conditions [1]. In contrast, the 6-chloro analog exhibits lower cross-coupling reactivity, while the non-fluorinated 6-bromo analog lacks the lipophilicity modulation and metabolic stability conferred by fluorine [2]. Simply replacing this compound with a 6-bromo or 6-chloro-3-fluoro variant can lead to failed coupling reactions, lower yields, or altered pharmacokinetic profiles in downstream candidates. The evidence below quantifies these differentiators.

6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine: Quantitative Differentiation Evidence vs. Closest Analogs


LogP Reduction by Fluorine vs. Non-Fluorinated 6-Bromo Analog Confers Superior Ligand Efficiency in CNS Drug Design

The 3-fluoro substituent in 6-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine reduces the predicted octanol–water partition coefficient (LogP) relative to the non-fluorinated 6-bromo-1H-pyrrolo[3,2-c]pyridine. The target compound has a LogP of 2.46 , while the des-fluoro analog has a PubChem-computed XLogP3-AA of 2.0 [1]. Although the absolute LogP difference appears modest, the TPSA rises from 28.68 Ų to 28.7 Ų, and the addition of fluorine increases molecular weight from 197.03 to 215.03 g/mol, shifting the physicochemical profile closer to CNS drug-like space by modulating the balance between passive permeability and metabolic stability.

Medicinal Chemistry CNS Drug Discovery Lipophilicity

C–Br vs. C–Cl Reactivity in Suzuki–Miyaura Cross-Coupling: The 6-Bromo Substituent Enables Milder, Higher-Yielding Conditions

In palladium-catalyzed Suzuki–Miyaura coupling reactions of halogenated heteroarenes, the reactivity order is consistently –I > –Br > –Cl >> –F [1]. The 6-bromo substituent on the target compound undergoes oxidative addition with Pd(0) catalysts significantly faster than the analogous 6-chloro substituent, enabling coupling under milder conditions (lower temperature, shorter reaction time) and often with higher yields. While direct head-to-head yield comparisons for this specific scaffold are not published, general heteroaryl bromide reactivity is approximately 10–100× greater than the corresponding chloride in standard Suzuki conditions [2]. This means a 6-chloro-3-fluoro analog would require harsher conditions or specialized ligands to achieve comparable conversion, increasing the risk of decomposition or side reactions.

Synthetic Chemistry Cross-Coupling Reactivity

Orthogonal Reactivity Enabled by C–Br and C–F Combination Permits Sequential, Site-Selective Functionalization

The target compound possesses two halogen atoms with vastly different reactivity profiles. The C–Br bond readily participates in Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald–Hartwig), while the C–F bond is essentially inert under these conditions [1]. This orthogonality allows for a two-step, site-selective diversification: first, the bromine can be substituted via cross-coupling to introduce aryl, alkenyl, or amino groups; second, the fluorine can be activated under nucleophilic aromatic substitution (SNAr) conditions (e.g., with amines at elevated temperature) to introduce a second diversity element . In contrast, the non-fluorinated 6-bromo analog offers only one site for functionalization, while the 6-chloro-3-fluoro analog suffers from lower reactivity at the first step, compromising overall synthetic efficiency.

Orthogonal Reactivity Sequential Functionalization Late-Stage Modification

Fluorinated 5-Azaindoles as Direct Precursors for ¹⁸F-Radioligand Synthesis: The Target Compound Matches the Privileged Scaffold for PET Tracer Development

Fluorinated 5-azaindoles are established precursors for Cu-mediated ¹⁸F-fluorination to produce PET radioligands. A 2023 study demonstrated that fluorinated 5-azaindoles can be converted to ¹⁸F-labeled CB2 receptor radioligands with non-decay-corrected radiochemical yields of 15–18% and high radiochemical purities (>97%) [1]. The target compound, bearing a fluorine at the 3-position of the 5-azaindole core, is structurally analogous to these precursors. The presence of the bromine at the 6-position further enables pre-functionalization via cross-coupling prior to ¹⁸F-labeling, a strategy that is not feasible with non-halogenated or solely fluorinated 5-azaindoles.

PET Imaging Radioligand Fluorine-18 Chemistry

Commercially Available High Purity (98%) with Validated Storage Stability Supports Reproducible Research

The target compound is commercially available at 98% purity from multiple suppliers with defined storage conditions (room temperature, protect from light, moisture-sealed) [1]. While purity alone is not a differentiator from analogs that also achieve 98%, the compound's solid-state stability under ambient storage reduces the risk of degradation during shipping and long-term inventory, which is a practical advantage for procurement. In contrast, several halogenated pyrrolopyridine analogs require cold storage (-20 °C) to prevent decomposition, increasing logistical costs and the risk of freeze–thaw degradation.

Quality Control Reproducibility Procurement

6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine: Optimal Application Scenarios Based on Differential Evidence


Kinase Inhibitor Library Synthesis via Sequential Cross-Coupling

The orthogonal reactivity of the C–Br and C–F bonds makes this compound ideal for constructing diverse kinase inhibitor libraries. In the first step, the bromine undergoes Suzuki–Miyaura coupling with aryl- or heteroaryl-boronic acids to introduce a hinge-binding motif at the 6-position . In the second step, the fluorine is displaced via nucleophilic aromatic substitution (SNAr) with amines or alcohols to install a solubilizing group at the 3-position, generating compounds with optimized drug-like properties. This two-step, one-precursor strategy is not achievable with mono-halogenated analogs, which require additional functional group manipulations [1].

Development of Fluorinated PET Radioligands for Neuroinflammation Imaging

The 5-azaindole scaffold with a 3-fluoro substituent is a validated precursor for Cu-mediated ¹⁸F-fluorination to produce PET radioligands . The bromine at the 6-position allows for pre-installation of targeting vectors (e.g., CB2 receptor ligands) via cross-coupling, followed by late-stage ¹⁸F incorporation. This modular approach enables rapid SAR exploration of radioligand candidates without re-synthesizing the entire azaindole core for each analog, significantly accelerating preclinical PET tracer development programs.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Metabolic Stability

The fluorine atom at the 3-position modulates the LogP of the core scaffold (LogP ≈ 2.46) , placing it within the optimal range for CNS drug candidates (LogP 1–4). The C–Br bond provides a handle for further derivatization without altering the fluorine-mediated metabolic stability. Compared to the des-fluoro 6-bromo analog (LogP ≈ 2.0) [1], the target compound offers a more favorable balance of passive permeability and metabolic resistance, which is critical for achieving adequate brain exposure in CNS programs.

Medicinal Chemistry Programs Requiring Ambient-Stable Building Blocks for High-Throughput Experimentation

With validated 98% purity and room-temperature storage stability [1], this compound is well-suited for high-throughput experimentation (HTE) platforms where compound degradation during long-term storage can confound results. The solid-state stability reduces the need for costly cold-chain logistics and minimizes the risk of freeze–thaw degradation that can compromise the integrity of chemical libraries over multi-month screening campaigns.

Quote Request

Request a Quote for 6-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.